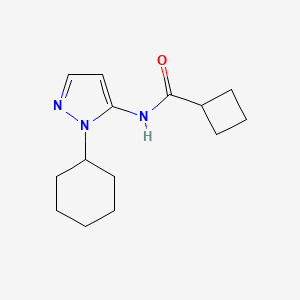
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. The NMDA receptor plays an important role in synaptic plasticity, learning, and memory, and it has been implicated in a variety of neurological and psychiatric disorders. CPP has been used in a wide range of studies to investigate the role of the NMDA receptor in these disorders, as well as to explore potential therapeutic interventions.
Mechanism of Action
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the activation of the NMDA receptor, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can modulate the activity of the receptor and affect synaptic plasticity, learning, and memory. The mechanism of action of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been extensively studied, and it is well understood how it affects the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide are primarily related to its effects on the NMDA receptor. By blocking the activation of the receptor, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can modulate the activity of the receptor and affect synaptic plasticity, learning, and memory. In addition, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects in various models of neurological and psychiatric disorders, such as stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide in laboratory experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for investigating the role of the NMDA receptor in various neurological and psychiatric disorders. However, one limitation of using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide is that it is a relatively non-specific antagonist, and it can affect other receptors in addition to the NMDA receptor. This can make it difficult to interpret the results of experiments using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide.
Future Directions
There are many potential future directions for research involving N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects in various models of neurodegeneration, and further studies could investigate its potential therapeutic use in these disorders. Another area of interest is the role of the NMDA receptor in addiction and substance abuse. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies could investigate its potential use as a treatment for addiction. Finally, studies could investigate the development of more specific NMDA receptor antagonists that could be used in place of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide, potentially reducing the non-specific effects associated with its use.
Synthesis Methods
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclobutanone with hydrazine, followed by reaction with cyclohexyl isocyanate. Another method involves the reaction of 1-cyclohexyl-3-(2-pyrazinyl)urea with cyclobutanecarboxylic acid chloride. The synthesis of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Scientific Research Applications
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been used in a wide range of scientific studies to investigate the role of the NMDA receptor in various neurological and psychiatric disorders. For example, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been used to study the role of the NMDA receptor in depression, schizophrenia, and Alzheimer's disease. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has also been used to investigate the neuroprotective effects of NMDA receptor antagonists in stroke and traumatic brain injury.
properties
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(11-5-4-6-11)16-13-9-10-15-17(13)12-7-2-1-3-8-12/h9-12H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBFDPAMWIAUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



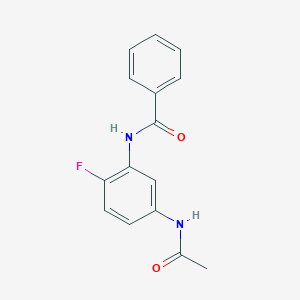


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

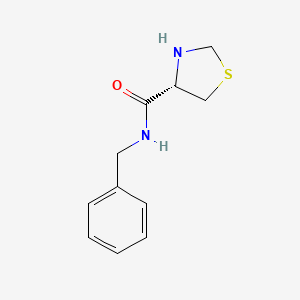
![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
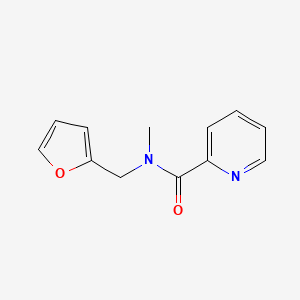
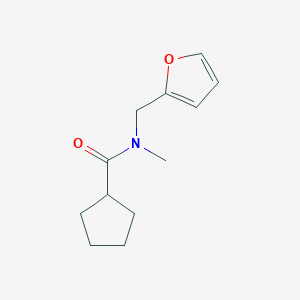
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
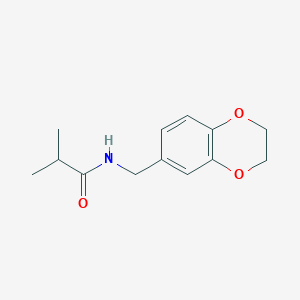
![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)